molecular formula C10H13NO2 B1356300 CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione CAS No. 85922-86-7

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione

Cat. No. B1356300
CAS RN: 85922-86-7
M. Wt: 179.22 g/mol
InChI Key: GZCMBOIXKWSTSJ-HYNHDVCUSA-N
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Description

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is a chemical compound with the linear formula C10H13NO2 . It is related to other compounds such as 1-Isopropyl-7-methyl-4-phenyl-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione and 4-Hydroxy-4-azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione .


Synthesis Analysis

A series of thiourea derivatives of 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione were synthesized . The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate .


Molecular Structure Analysis

The molecular structure of this compound has been studied using quantum chemical DFT .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied . For example, 3,5-Dioxo-4-aza-tricyclo[5.2.2.0^{2,6}]undec-8-en-8-yl acetate, obtained in a reaction, was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . For example, the vibrational wavenumbers were examined theoretically using the Gaussian03 set of quantum chemistry codes .

Scientific Research Applications

Photoisomerization in Azobenzene Derivatives

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione, as part of the azobenzene family, exhibits photochromatic properties, allowing it to undergo isomerization when exposed to light of appropriate wavelengths. This characteristic makes it a potential component for molecular devices and functional materials. The azobenzene photochemistry and isomerization mechanisms are ongoing research topics. Modifications to the azobenzene ring, such as additional substituents, can significantly alter its spectroscopic properties and isomerization pathways (Bandara & Burdette, 2012).

Oxidation of Polybutadiene by Singlet Oxygen

The oxidation of cis-1,4-polybutadiene (PB) by singlet oxygen is another area of interest related to the compound's structure. Research demonstrates that UV irradiation in air, even without a photosensitizer, initiates a free radical process of oxidation. The study provides critical insights into the effects of β-carotene as an inhibitor during this process and how it influences the oxidation of PB by singlet oxygen (Schopov, Kassabova, & Kossmehl, 1989).

Biological and Preclinical Importance in Medicinal Chemistry

In medicinal chemistry, this compound derivatives, specifically N-sulfonylamino azinones, have attracted extensive research interest. These compounds exhibit a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. They are considered privileged heterocycles and are particularly promising for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Future Directions

The future directions of research on CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione could include further exploration of its biological activities, such as its anti-HIV-1 activity , and the development of new derivatives with improved properties .

Biochemical Analysis

Biochemical Properties

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit certain transcription factors, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time when exposed to specific environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, this compound can influence the activity of enzymes involved in the citric acid cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

properties

IUPAC Name

(2R,6S)-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13)/t5?,6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCMBOIXKWSTSJ-HYNHDVCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H]3[C@@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574853
Record name (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85922-86-7
Record name (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5- dione
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